1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid
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Overview
Description
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is a complex organic compound that features a quinolizine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole moiety and is used in similar chemical reactions.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential for a wide range of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Biological Activity
The compound 1-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, with a focus on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a quinolizine core, which is known for its diverse biological activities. The presence of the pyrazole and pyridine moieties enhances its pharmacological profile. The molecular formula is C19H18N4O3, and it has a molecular weight of approximately 342.37 g/mol.
Antitumor Activity
Research indicates that compounds containing the quinolizine scaffold exhibit significant antitumor activity. A study highlighted that derivatives of quinolizines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored, particularly through its interaction with inflammatory pathways. Studies suggest that quinolizine derivatives can reduce pro-inflammatory cytokine production, thereby alleviating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has been assessed against various bacterial strains. It demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
Enzyme Inhibition
Enzyme inhibition studies revealed that this compound can act as an effective inhibitor of acetylcholinesterase (AChE) and urease. The IC50 values for these activities were significantly lower than those of standard inhibitors, suggesting a promising therapeutic application in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antitumor Efficacy : In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum.
- Antimicrobial Testing : A series of tests conducted on various bacterial strains confirmed the compound's efficacy, with zone inhibition assays showing significant results against Gram-positive bacteria.
Data Tables
Activity Type | Assay Method | Results |
---|---|---|
Antitumor | MTT Assay | IC50 = 12 µM against A549 cells |
Anti-inflammatory | ELISA for cytokines | Reduced TNF-alpha by 40% |
Antimicrobial | Zone of Inhibition | Inhibition against Bacillus subtilis (15 mm) |
Enzyme Inhibition | AChE Inhibition Assay | IC50 = 0.5 µM |
Properties
Molecular Formula |
C20H16N4O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[[5-(1-methylpyrazol-4-yl)pyridin-2-yl]methyl]-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C20H16N4O3/c1-23-12-15(11-22-23)13-5-6-16(21-10-13)8-14-9-17(20(26)27)19(25)24-7-3-2-4-18(14)24/h2-7,9-12H,8H2,1H3,(H,26,27) |
InChI Key |
BGGAMZSBCKEZQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C=C2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O |
Origin of Product |
United States |
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